molecular formula C18H25N3O3 B2792125 N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941889-07-2

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2792125
CAS No.: 941889-07-2
M. Wt: 331.416
InChI Key: HGAARAXGJNEWHG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA is commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • N-cyclopentyl-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the cyclopentyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-16-8-6-15(7-9-16)20-10-12-21(13-11-20)18(23)17(22)19-14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAARAXGJNEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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